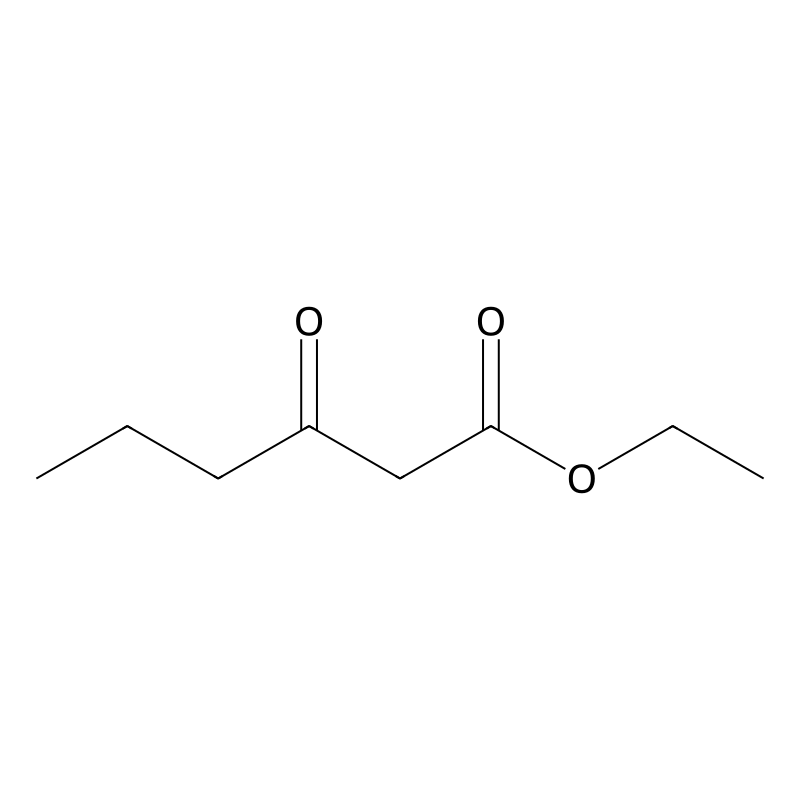

Ethyl 3-oxohexanoate

Content Navigation

Researchers synthesizing heterocyclic APIs often find methyl-substituted β-keto esters insufficiently lipophilic, limiting membrane permeability. Ethyl 3-oxohexanoate (ethyl butyrylacetate) addresses this with a propyl chain that increases LogP and steric bulk.

- XLogP3 1.1 vs 0.2: enhances API membrane permeability and phase-separation extraction.

- Biocatalytic selectivity: propyl group sterically excludes short-chain ADHs, enabling selective retention in kinetic resolutions.

- Thermal stability: bp 104°C/22 mmHg allows high-temperature condensations without pressurized reactors.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

slightly soluble in water; soluble in fat

Synonyms

Canonical SMILES

Purity

Package Size

Ethyl 3-oxohexanoate, also known as ethyl butyrylacetate, is a versatile β-keto ester characterized by its propyl alkyl chain adjacent to the ketone moiety. In industrial procurement and chemical synthesis, it serves as a critical building block for constructing complex heterocycles, including pyrazoles, pyrimidines, and dihydropyridines [1]. Compared to shorter-chain analogs, its extended aliphatic chain inherently modifies the partition coefficient and steric bulk of downstream active pharmaceutical ingredients (APIs) and agrochemicals. With a boiling point of 104 °C at 22 mmHg and excellent stability under standard conditions, it is highly processable via vacuum distillation [2]. Buyers typically procure this specific compound when target applications require increased lipophilicity or specific steric interactions that cannot be achieved with baseline methyl-substituted β-keto esters.

Research & Procurement Fit

While ethyl acetoacetate is a ubiquitous and cost-effective β-keto ester, substituting it for ethyl 3-oxohexanoate fundamentally alters both the reaction parameters and the final product profile. The substitution of a methyl group with a propyl group shifts the XLogP3 from 0.2 to 1.1, significantly impacting the aqueous solubility and phase-separation dynamics during large-scale extractions[1]. In biocatalytic workflows, the extended chain completely alters substrate recognition; for instance, specific short-chain alcohol dehydrogenases that rapidly reduce ethyl acetoacetate show zero activity toward ethyl 3-oxohexanoate due to steric exclusion from the active site [2]. Furthermore, in medicinal chemistry, failing to use the propyl-bearing precursor results in heterocycles lacking the necessary lipophilic bulk to optimally occupy hydrophobic binding pockets in target receptors, rendering the resulting analogs pharmacologically suboptimal.

Substitution Risk

Biocatalytic Substrate Specificity in Asymmetric Reduction

In enzymatic processing using the thermophilic alcohol dehydrogenase Tt27-HBDH, the aliphatic chain length of the β-keto ester strictly dictates catalytic turnover. While the baseline substrate ethyl acetoacetate is readily reduced, ethyl 3-oxohexanoate exhibits 0% relative activity under identical assay conditions (pH 7, 65 °C) [1].

| Evidence Dimension | Relative enzymatic reduction activity (Tt27-HBDH) |

| Target Compound Data | 0% relative activity (complete steric exclusion) |

| Comparator Or Baseline | Ethyl acetoacetate (baseline active substrate, >99% relative activity) |

| Quantified Difference | 100% loss of activity due to propyl chain steric bulk |

| Conditions | pH 7, 65 °C, with NADH co-immobilization |

Proves that ethyl 3-oxohexanoate cannot be used as a drop-in substrate for short-chain-optimized ADH enzymes, requiring tailored biocatalysts or enabling selective retention in kinetic resolutions.

Lipophilicity and Phase Separation Dynamics

The presence of the propyl group in ethyl 3-oxohexanoate increases its computed partition coefficient (XLogP3) to 1.1, compared to a value of 0.2 for the shorter-chain ethyl acetoacetate [1]. This near 1.0-log unit difference translates to an approximately 10-fold increase in the octanol/water partition ratio.

| Evidence Dimension | Computed Octanol-Water Partition Coefficient (XLogP3) |

| Target Compound Data | 1.1 |

| Comparator Or Baseline | Ethyl acetoacetate (0.2) |

| Quantified Difference | +0.9 LogP units (~10x greater lipophilicity) |

| Conditions | Standard computed physicochemical properties (PubChem 2.2) |

Drives procurement for processes requiring highly efficient organic phase extraction and reduced product loss in aqueous waste streams during large-scale synthesis.

High-Yield Compatibility in Multicomponent Heterocycle Synthesis

Despite the increased steric bulk of the propyl chain, ethyl 3-oxohexanoate maintains exceptional reactivity in multicomponent cyclizations. In the microwave-assisted Copper(II)-catalyzed Hantzsch synthesis of dihydropyridines, substituting ethyl acetoacetate with ethyl 3-oxohexanoate yielded the corresponding propyl-substituted DHP in 95% isolated yield, matching the quantitative yields of the less sterically hindered baseline[1].

| Evidence Dimension | Isolated yield in Cu(OTf)2-catalyzed Hantzsch DHP synthesis |

| Target Compound Data | 95% yield (propyl-substituted DHP) |

| Comparator Or Baseline | Ethyl acetoacetate (>95% yield for methyl-substituted DHP) |

| Quantified Difference | Equivalent high-yield performance (≤5% variance) |

| Conditions | Microwave irradiation, 80 °C, ethanol solvent, 2 mol % Cu(OTf)2 |

Ensures buyers that increasing the lipophilicity of the final API via this precursor does not incur a penalty in cyclization efficiency or throughput.

Thermal Processability and Vacuum Distillation Profile

Ethyl 3-oxohexanoate possesses a boiling point of 104 °C at 22 mmHg, which is substantially higher than that of ethyl acetoacetate (which boils at ~74 °C at 12 mmHg, or 180 °C at atmospheric pressure) [1]. This elevated boiling point profile allows the compound to act as a stable precursor in higher-temperature reflux conditions without requiring pressurized reactors, while still remaining fully compatible with standard industrial vacuum distillation for purification.

| Evidence Dimension | Boiling Point at reduced pressure |

| Target Compound Data | 104 °C at 22 mmHg |

| Comparator Or Baseline | Ethyl acetoacetate (~74 °C at 12 mmHg) |

| Quantified Difference | Significantly higher thermal threshold before vaporization |

| Conditions | Standard vacuum distillation conditions |

Crucial for process engineers selecting precursors that must withstand elevated reaction temperatures without premature vaporization or requiring specialized pressurized equipment.

Lipophilic API Scaffold Synthesis

Because ethyl 3-oxohexanoate seamlessly integrates into Hantzsch and pyrazolo-pyrimidine cyclizations while adding a propyl group, it is the ideal choice for synthesizing target APIs that require enhanced membrane permeability and higher LogP values than their methyl-substituted counterparts [1].

Selective Biocatalytic Kinetic Resolutions

Due to its complete steric exclusion from certain short-chain alcohol dehydrogenases (like Tt27-HBDH), this compound is perfectly suited for use in enzymatic kinetic resolutions or complex mixtures where selective retention of the propyl-β-keto ester is desired while shorter chains are reduced[2].

High-Temperature Open-Vessel Cyclizations

With a significantly higher boiling point than standard ethyl acetoacetate, ethyl 3-oxohexanoate is the preferred procurement choice for condensation reactions requiring elevated temperatures without the capital expense of pressurized reaction vessels [3].

Application Fit

References

- [1] Microwave-Assisted Copper(II)-Catalyzed One-Pot Four-Component Synthesis of Multifunctionalized Dihydropyridines. ACS Publications.

- [2] Self-sufficient asymmetric reduction of β-ketoesters catalysed by a novel and robust thermophilic alcohol dehydrogenase co-immobilised with NADH. RSC Advances.

- [3] Ethyl 3-oxohexanoate | C8H14O3 | CID 238498. PubChem.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 93 of 102 companies (only ~ 8.8% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

Wikipedia

Use Classification

Flavoring Agents -> JECFA Flavorings Index

Marshall et al. Screening and characterization of a diverse panel of metagenomic imine reductases for biocatalytic reductive amination. Nature Chemistry, doi: 10.1038/s41557-020-00606-w, published online 30 December 2020

Explore Compound Types